2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde
Description
2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl-based aldehyde derivative featuring a fluorine atom at the 2' position and a methoxy group at the 4' position of the biphenyl scaffold. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions between substituted phenylboronic acids and halogenated benzaldehyde precursors, followed by functionalization steps . The aldehyde group at position 3 renders it a versatile intermediate in medicinal chemistry, particularly for synthesizing thiosemicarbazones and thiazole-containing derivatives, which are explored as inhibitors of viral enzymes like HIV-1 reverse transcriptase .
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-12-5-6-13(14(15)8-12)11-4-2-3-10(7-11)9-16/h2-9H,1H3 |
InChI Key |
DLHRJCIFSQEQSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a fluorinated biphenyl compound is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then subjected to a reduction reaction to convert the acyl group to an aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)
Major Products Formed
Oxidation: 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The 2'-fluoro substituent in the target compound minimizes steric hindrance compared to bulkier 2-chloro analogs (e.g., 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde), enhancing Suzuki coupling efficiency .
- Methoxy vs. Hydroxy : The 4'-methoxy group improves stability relative to 4'-hydroxy analogs (e.g., CAS 805250-31-1), which require protective groups during synthesis .
- Aldehyde Position : The 3-CHO group (target compound) vs. 4-CHO (CAS 1962207-81-3) alters regioselectivity in subsequent reactions, such as cyclization to thiazoles .
Electronic and Steric Effects
- Electron-Withdrawing Groups: The 2'-fluoro substituent increases electrophilicity at the aldehyde, favoring nucleophilic additions (e.g., thiosemicarbazone formation) compared to non-fluorinated analogs like 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde .
- Trifluoromethoxy Groups : Compounds with 3'-trifluoromethoxy substituents (e.g., CAS 1261841-84-2) exhibit enhanced metabolic stability but require specialized boronic acids, complicating synthesis .
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